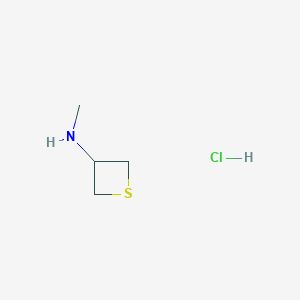

N-methylthietan-3-amine hydrochloride

Description

BenchChem offers high-quality N-methylthietan-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylthietan-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylthietan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITGZTCXQKIJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CSC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1. Foundational & Exploratory

N-methylthietan-3-amine hydrochloride chemical structure and properties

Version 1.0 | Status: Definitive Guide for R&D Professionals

Executive Summary

N-Methylthietan-3-amine hydrochloride (CAS: 2138509-52-9) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. As a strained four-membered sulfur-containing ring, it serves as a critical bioisostere for cyclobutanes, azetidines, and oxetanes. Its primary utility lies in lead optimization , where it is employed to modulate lipophilicity (LogD), lower amine basicity (pKa), and introduce metabolic "soft spots" (via sulfur oxidation) or block metabolic sites depending on the context.

This guide provides a comprehensive technical analysis of the compound's structure, synthesis, reactivity, and application in drug discovery.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | N-methylthietan-3-amine hydrochloride |

| Common Name | 3-(Methylamino)thietane HCl |

| CAS Number | 2138509-52-9 |

| Molecular Formula | C₄H₉NS · HCl |

| Molecular Weight | 103.19 (free base) / 139.65 (HCl salt) |

| SMILES | CNC1CSC1.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; sparingly soluble in DCM |

Structural Conformation

Unlike its oxygen counterpart (oxetane), the thietane ring is significantly puckered due to the longer C-S bond lengths (approx. 1.82 Å) compared to C-C (1.55 Å). This puckering (angle ~25-30°) relieves torsional strain but introduces unique steric vectors for substituents at the 3-position.

-

Pseudo-equatorial preference: Bulky substituents at the 3-position typically adopt a pseudo-equatorial conformation to minimize 1,3-transannular interactions.

-

Ring Strain: Estimated at ~19 kcal/mol, lower than oxetane (~26 kcal/mol) but sufficient to drive ring-opening reactions under harsh nucleophilic or electrophilic conditions.

Physicochemical Profile

The incorporation of the thietane ring significantly alters the physicochemical landscape of the amine compared to acyclic analogs.

| Parameter | Value / Trend | Clinical Implication |

| pKa (Conjugate Acid) | ~7.8 – 8.2 (Predicted) | Basicity Modulation: Significantly less basic than dimethylamine (pKa 10.7) or N-methylcyclobutanamine. The inductive effect of the sulfur atom and the s-character of the strained ring bonds withdraw electron density from the nitrogen, lowering pKa. This improves solubility at physiological pH and permeability.[1] |

| LogP (Lipophilicity) | ~0.5 (Free Base) | Lipophilicity: Sulfur is more lipophilic than oxygen. N-methylthietan-3-amine is more lipophilic than N-methyloxetan-3-amine but less lipophilic than N-methylcyclobutanamine. |

| H-Bonding | Donor: 1 / Acceptor: 1 (N), 1 (S) | The sulfur atom is a weak hydrogen bond acceptor compared to oxygen, affecting solvation and protein binding. |

Synthesis & Manufacturing

While nucleophilic displacement of 3-halothietanes is possible, it suffers from over-alkylation and elimination side reactions. The Reductive Amination of thietan-3-one is the industry-standard protocol for high-purity synthesis.

Protocol: Reductive Amination (Recommended)

Reaction Logic:

-

Imine Formation: Condensation of thietan-3-one with methylamine.

-

Reduction: In situ reduction of the imine using a mild hydride source (STAB) to prevent ring opening.

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with thietan-3-one (1.0 equiv) and anhydrous DCM or THF .

-

Amine Addition: Add methylamine (2.0 M in THF, 1.2 equiv) and acetic acid (1.0 equiv) to catalyze imine formation. Stir at 0°C for 30 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise at 0°C. Note: STAB is preferred over NaBH₄ to avoid reducing the ketone before imine formation.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

-

Salt Formation: Dry the organic layer (Na₂SO₄), filter, and treat with 4M HCl in dioxane (1.1 equiv).

-

Isolation: Filter the resulting white precipitate and wash with cold diethyl ether to yield N-methylthietan-3-amine hydrochloride .

Caption: Figure 1. Synthesis of N-methylthietan-3-amine HCl via reductive amination.

Reactivity & Stability

Understanding the reactivity profile is crucial for handling and storage. The thietane ring introduces specific vulnerabilities not present in acyclic amines.

A. S-Oxidation (Metabolic & Chemical)

The sulfur atom is highly susceptible to oxidation.

-

Sulfoxides (S=O): Formed readily with mild oxidants (H₂O₂, mCPBA). This creates a chiral center at sulfur, leading to diastereomers (cis/trans relative to the amine).

-

Sulfones (O=S=O): Formed with strong oxidants. Sulfones are strong electron-withdrawing groups (EWG), further lowering the amine pKa.

B. Nucleophilic Ring Opening

While less strained than oxetanes, thietanes can undergo ring opening, particularly when the sulfur is alkylated (sulfonium salts) or oxidized (sulfones).

-

Electrophiles: Reaction with alkyl halides can form sulfonium salts, which are potent alkylating agents and susceptible to nucleophilic attack (ring opening).

Caption: Figure 2.[2] Primary reactivity pathways: S-oxidation and electrophile-induced ring opening.

Applications in Medicinal Chemistry

Bioisosterism

N-Methylthietan-3-amine is a bioisostere for:

-

N-Methylazetidine: Thietane is more lipophilic and less basic.

-

N-Methylcyclobutane: Thietane is more polar and offers a metabolic handle (S-oxidation).

-

Morpholine/Piperazine fragments: When incorporated into spirocycles.

Strategic Use Cases

-

pKa Tuning: If a lead compound has high basicity causing hERG toxicity or poor permeability, replacing a cyclobutyl/azetidinyl amine with a thietanyl amine can drop the pKa by 2-3 units.

-

Metabolic Shifting: The sulfur atom can act as a "metabolic soft spot," directing clearance away from aromatic hydroxylation or other toxicophores. Alternatively, oxidizing the sulfur to a sulfone pre-emptively can block metabolism and increase polarity.

Handling & Safety

Signal Word: WARNING

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed (H302). |

| Skin/Eye | Causes skin irritation (H315) and serious eye irritation (H319). |

| Odor | Characteristic sulfur stench (mercaptan-like). Handle in a fume hood. |

| Storage | Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C. |

Disposal: Sulfur-containing waste must be segregated. Do not mix with oxidizers (risk of exotherm) or strong acids (risk of H₂S evolution if ring degrades).

References

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Thietan-3-one and Its Derivatives. Angewandte Chemie International Edition . Link

-

Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetanes and Thietanes: Synthesis and Evaluation. Journal of Medicinal Chemistry . Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie . Link (Contextual reference for 4-membered ring properties).

-

BenchChem. (2025).[3] Application Notes: Reductive Amination Protocols. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Amine Hydrochlorides. Link

Sources

An In-depth Technical Guide to 3-(Methylamino)thietane Hydrochloride: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 3-(methylamino)thietane hydrochloride (CAS Number 2138509-52-9) is a novel chemical entity with limited publicly available data. This guide has been constructed by leveraging extensive data from closely related 3-aminothietane analogs and the broader class of thietane-containing molecules. The protocols and insights provided are based on established principles in medicinal and synthetic chemistry and are intended to serve as an expert guide for researchers working with this and similar molecular scaffolds.

Introduction: The Thietane Moiety - An Emerging Player in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained heterocyclic rings has become a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. While oxetanes have been widely celebrated for their ability to improve solubility, metabolic stability, and cell permeability, their sulfur-containing counterparts, thietanes, have remained a comparatively underexplored class of building blocks.[1][2] However, a growing body of research now highlights the unique advantages offered by the thietane scaffold, positioning it as a versatile "three-in-one" fragment for rational drug design.[3]

The thietane ring, a four-membered heterocycle containing a sulfur atom, introduces a distinct three-dimensionality and polarity profile compared to its carbocyclic or oxygenated analogs.[4][5] A key feature of the thietane moiety is the ability of the sulfur atom to exist in multiple oxidation states (sulfide, sulfoxide, and sulfone). This provides a sophisticated handle to finely tune critical drug-like properties such as lipophilicity (LogD) and the acidity/basicity (pKa) of neighboring functional groups.[3] For instance, while S(II) thietane derivatives exhibit lipophilicity similar to cyclobutanes, their S(IV) and S(VI) oxidized counterparts are markedly more polar, in some cases even surpassing the polarity of oxetanes.[3]

This guide focuses on 3-(methylamino)thietane hydrochloride, a representative example of a functionalized thietane building block. The presence of a secondary amine at the 3-position offers a readily available vector for further chemical elaboration, making it an attractive starting point for the synthesis of diverse compound libraries. This document will provide an in-depth exploration of the synthesis, characterization, potential applications, and safe handling of this and related 3-aminothietane derivatives.

Physicochemical Properties and a Comparative Analysis

The decision to incorporate a specific molecular scaffold into a drug candidate is driven by its predictable influence on the molecule's overall properties. For 3-(methylamino)thietane, we can infer its characteristics by comparing the thietane core to other commonly used four-membered rings.

| Property | Cyclobutane | Azetidine | Oxetane | Thietane (S-II) | Thietane (S-VI) | Rationale & Causality |

| Polarity | Low | Moderate-High | High | Moderate | Very High | The electronegativity of the heteroatom (O > S) and the presence of the sulfone group dramatically increase polarity and hydrogen bond accepting capacity.[3] |

| Lipophilicity (LogD) | High | Low-Moderate | Low | High | Very Low | Increased polarity directly correlates with reduced lipophilicity. The sulfone is a powerful polar motif.[3] |

| Metabolic Stability | Moderate | Moderate | High | Moderate-High | High | The thietane ring, particularly in its oxidized forms, can be less susceptible to CYP450-mediated metabolism compared to more lipophilic or electronically richer systems.[5] |

| Aqueous Solubility | Low | High | High | Low-Moderate | Very High | Higher polarity and hydrogen bonding potential lead to improved aqueous solubility.[5] |

| pKa of 3-amino group | ~11 | ~11.3 | ~9.7 | ~9.5 | ~7.5 | The electron-withdrawing effect of the heteroatom (and its oxidation state) lowers the basicity of the adjacent amine. The sulfone has a very strong inductive effect.[3] |

Expert Insight: The tunability of the sulfur oxidation state is the thietane ring's most compelling feature. A medicinal chemist can start with the more lipophilic sulfide (S-II) for initial screening where membrane permeability might be critical. If improved solubility or reduced off-target effects (often associated with high basicity) are desired, oxidation to the sulfoxide (S-IV) or sulfone (S-VI) provides a rational and predictable path to polar, less basic analogs without fundamentally altering the core structure.[3] This is a significant advantage over scaffolds that lack such a versatile modulation point.

Synthetic Strategies for 3-Aminothietane Derivatives

The synthesis of 3-(methylamino)thietane hydrochloride and its analogs can be approached from several well-established starting materials. The choice of route often depends on the desired substitution pattern, scale, and availability of precursors.

Logical Flow of Synthetic Approaches

Caption: Synthetic pathways to 3-aminothietane derivatives.

Protocol 1: Synthesis via Reductive Amination of Thietan-3-one

This is one of the most direct and versatile methods for preparing N-substituted thietan-3-amines.[6] The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of thietan-3-one (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) at 0 °C, add methylamine (1.1 eq, typically as a solution in a solvent like THF or water).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Cool the reaction mixture back to 0 °C. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is often preferred as it is milder and can be used in a one-pot fashion without prior imine formation.

-

Quenching and Work-up: After the reaction is complete (as monitored by TLC), carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude 3-(methylamino)thietane can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in dioxane or diethyl ether (e.g., 2M, 1.05 eq) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(methylamino)thietane hydrochloride as a solid.

Causality and Trustworthiness: The choice of reducing agent is critical. NaBH₄ is a robust, cost-effective choice but requires careful pH control and is typically added after imine formation is complete. STAB is less basic and can be added at the beginning of the reaction, simplifying the procedure and often leading to cleaner reactions with fewer side products.[6] The final salt formation step is a standard and reliable method for converting a basic amine into a stable, crystalline, and often more easily handled solid.[7]

Protocol 2: Synthesis from Thietan-3-ol via Nucleophilic Substitution

An alternative route involves the conversion of the hydroxyl group of thietan-3-ol into a good leaving group, followed by substitution with methylamine.

Step-by-Step Methodology:

-

Activation of Alcohol: Dissolve thietan-3-ol (1.0 eq)[8] in an anhydrous solvent like DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add a base such as triethylamine (TEA, 1.5 eq) or pyridine.

-

Formation of Leaving Group: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the solution. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. The formation of thietan-3-yl methanesulfonate can be monitored by TLC.

-

Work-up: Wash the reaction mixture with water, 1M aqueous HCl, and saturated aqueous sodium bicarbonate (NaHCO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step without further purification.

-

Nucleophilic Substitution: Dissolve the crude thietan-3-yl methanesulfonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Add an excess of methylamine (e.g., 5-10 eq, as a solution). Heat the reaction mixture in a sealed vessel at a temperature ranging from 60 °C to 100 °C until the starting material is consumed.

-

Isolation and Salt Formation: After cooling, perform an aqueous work-up and extraction as described in Protocol 1. The crude product is then purified and converted to the hydrochloride salt following steps 6-8 of Protocol 1.

Expert Insight: This two-step approach is advantageous when the desired amine is bulky or when the reductive amination conditions are not compatible with other functional groups in the molecule. The mesylate is an excellent leaving group, facilitating a clean Sₙ2 reaction. Using an excess of the amine nucleophile is crucial to drive the reaction to completion and to minimize potential elimination side reactions.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(methylamino)thietane hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.[9][10]

Workflow for Structural Elucidation and Purity Assessment

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. m.youtube.com [m.youtube.com]

Thietane Amine Derivatives: The "Heavy" Bioisostere in Medicinal Chemistry

Executive Summary

In the pursuit of novel intellectual property and optimized physicochemical profiles, medicinal chemists have exhaustively mined the oxetane and cyclobutane scaffolds. The thietane ring —specifically its amine-functionalized derivatives—represents an underutilized "heavy" bioisostere that offers distinct vectoral, electronic, and metabolic advantages.

While oxetanes are celebrated for lowering lipophilicity and blocking metabolic soft spots, they carry a specific liability: susceptibility to microsomal epoxide hydrolase (mEH). Thietane amines, particularly in their 1,1-dioxide (sulfone) oxidation state, circumvent this hydrolytic pathway while providing a strong electron-withdrawing effect that modulates the pKa of attached amines. This guide outlines the strategic deployment of thietane amines, detailing their synthesis, structure-activity relationships (SAR), and metabolic stability profiles.

The Medicinal Chemistry Profile

Bioisosterism & Electronic Tuning

The thietane ring is not merely a "sulfur version" of oxetane; it is a tool for precise electronic and steric tuning. The longer C-S bond (1.82 Å) compared to C-O (1.43 Å) results in a more puckered ring conformation (dihedral angle ~35°) compared to the relatively planar oxetane. This alters the exit vector of substituents at the 3-position.

The "Sulfone Effect" on Basicity: A critical application of the thietane scaffold is pKa modulation.

-

Cyclobutane: No electronic influence; amine remains highly basic (pKa ~9-10).

-

Oxetane: Inductive withdrawal lowers amine pKa by ~1-2 units.

-

Thietane-1,1-Dioxide: The sulfone is a powerful electron-withdrawing group (EWG). It can lower the pKa of a 3-amino group by 3–4 units, often bringing it into the range (pKa 6–7) that balances solubility with permeability and reduces hERG liability.

Metabolic Stability Landscape

The choice between oxetane, thietane, and thietane-1,1-dioxide is often dictated by the dominant metabolic clearance pathway of the lead series.

| Scaffold | Primary Metabolic Liability | Enzyme Mediator | Stability Rating |

| Cyclobutane | C-H Oxidation | CYP450 | Moderate |

| Oxetane | Ring Hydrolysis (Ring Opening) | mEH (Microsomal Epoxide Hydrolase) | Low/Moderate |

| Thietane (Sulfide) | S-Oxidation (to Sulfoxide/Sulfone) | FMO / CYP450 | Low |

| Thietane-1,1-Dioxide | None (Metabolically Silent) | N/A | High |

Strategic Insight: If an oxetane-containing lead suffers from rapid hydrolysis (high clearance in liver microsomes not inhibited by CYP inhibitors), switching to a thietane-1,1-dioxide is a validated strategy to block mEH activity while maintaining polarity.

Experimental Protocols

Synthesis of 3-Aminothietane-1,1-Dioxides

Direct oxidation of a thietane amine with m-CPBA is risky due to the competing formation of N-oxides. The most robust "self-validating" route involves establishing the oxidation state before introducing the nitrogen, or using compatible protecting groups.

Target Intermediate: 3-Hydroxythietane-1,1-dioxide (Precursor to the ketone for reductive amination).

Protocol: Oxidation of Thietan-3-ol to Thietan-3-ol-1,1-dioxide

Rationale: This step converts the metabolic liability (sulfide) into the stable sulfone. The hydroxyl group directs the oxidation and is later oxidized to the ketone.

Materials:

-

Thietan-3-ol (1.0 equiv)[1]

-

m-Chloroperoxybenzoic acid (m-CPBA), 77% max (3.0 equiv)

-

Dichloromethane (DCM) (0.13 M concentration)

-

Saturated aq. NaHCO₃

-

Saturated aq. Na₂S₂O₃ (to quench peroxides)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Thietan-3-ol and DCM. Cool to 0 °C under an inert atmosphere (N₂).

-

Addition: Add m-CPBA portion-wise over 20 minutes. Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and stir at 25 °C for 4 hours. Monitor by TLC (stain with KMnO₄; sulfones are polar and do not stain well with UV/Iodine alone).

-

Quench: Cool to 0 °C. Slowly add saturated Na₂S₂O₃ solution. Stir for 15 minutes to destroy excess oxidant (starch-iodide paper test should be negative).

-

Workup: Add saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Separate phases. Extract aqueous layer 3x with DCM (or EtOAc if the product is highly polar).

-

Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 20–50% Acetone in Pentane/Hexane).

-

Validation: ¹H NMR should show a significant downfield shift of the ring methylene protons (from ~3.2 ppm in sulfide to ~4.5 ppm in sulfone).

-

Downstream Functionalization (Reductive Amination)

Once the thietan-3-ol-1,1-dioxide is obtained:

-

Oxidation: Swern or Dess-Martin Periodinane oxidation yields thietan-3-one-1,1-dioxide.

-

Reductive Amination: React ketone with desired amine (R-NH₂) and NaBH(OAc)₃ in DCE/AcOH. This yields the target 3-aminothietane-1,1-dioxide .[2]

Visualizing the Science

Synthesis Logic Flow

The following diagram illustrates the divergent pathways to thietane amines, highlighting the "Safe Route" that avoids N-oxide byproducts.

Figure 1: Synthetic decision tree. The "Green Path" represents the optimal route to avoiding N-oxidation side reactions.

Bioisosteric Decision Matrix

Comparison of 4-membered rings in lead optimization.

Figure 2: Decision logic for ring selection. Thietane-1,1-dioxide serves as the "Fixer" for oxetane liabilities.

Quantitative Data Summary

The following table synthesizes physicochemical shifts observed when replacing a Gem-Dimethyl or Cyclobutane group with Thietane derivatives.

| Property | Cyclobutane | Oxetane | Thietane (Sulfide) | Thietane-1,1-Dioxide |

| LogP Shift (approx) | Ref (0.0) | -1.0 to -1.5 | -0.2 to -0.5 | -1.5 to -2.0 |

| H-Bond Acceptor | None | Moderate | Weak | Strong (Sulfone oxygens) |

| Ring Puckering | ~25° | ~0° (Planar) | ~35° | ~35° |

| Metabolic Risk | CYP Oxidation | mEH Hydrolysis | S-Oxidation | None (Highly Stable) |

| Effect on | None | -1.5 units | -1.0 units | -3.0 to -4.0 units |

References

-

Synthesis of Thietane Dioxides: Journal of Organic Chemistry. "Synthesis of 3,3-Disubstituted Thietane Dioxides." (2024).[3] Link

-

Thietane Nucleosides: Journal of Medicinal Chemistry. "From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines." (2022). Link

-

Bioisosterism Overview: BenchChem Technical Guides. "The Thietane Ring: A Rising Star in Isosteric Replacement Strategies." (2025). Link

-

Oxetane vs Thietane Metabolism: Journal of Medicinal Chemistry. "Oxetanes in Drug Discovery Campaigns." (2023). Link

-

Thietane Synthesis Review: Beilstein Journal of Organic Chemistry. "Recent synthesis of thietanes." (2020). Link

Sources

An In-depth Technical Guide to the Solubility of N-methylthietan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in both chemical and biological systems. For N-methylthietan-3-amine hydrochloride, a heterocyclic amine salt with potential applications in medicinal chemistry and materials science, understanding its solubility profile is paramount for formulation, synthesis, and bioavailability. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in aqueous and organic media. We delve into the molecular determinants of its solubility, present a predictive analysis based on its structure, and provide a detailed, field-proven experimental protocol for its accurate determination.

Introduction: The Significance of N-methylthietan-3-amine Hydrochloride and Its Solubility

N-methylthietan-3-amine hydrochloride belongs to the class of heterocyclic compounds containing a strained thietane ring and a secondary amine, which is protonated to form a hydrochloride salt. While specific data for this exact molecule is not widely published, its structural motifs are of significant interest in drug discovery. The thietane ring serves as a bioisostere for other cyclic systems, and the amine functionality is a common feature in many active pharmaceutical ingredients (APIs).

The hydrochloride salt form is frequently employed in drug development to enhance the aqueous solubility and stability of basic drug candidates.[1][2] Solubility is a gatekeeper property; poor solubility can lead to unpredictable results in in vitro assays, hinder purification processes, and result in poor bioavailability for oral drug candidates, ultimately causing costly failures in later stages of development.[3][4] This guide, therefore, serves as a foundational resource for any researcher working with this, or structurally similar, molecules.

Physicochemical Properties and Molecular Structure

To understand the solubility of N-methylthietan-3-amine hydrochloride, we must first examine its structure.

Caption: Structure of N-methylthietan-3-amine hydrochloride.

Key structural features influencing solubility:

-

Ionic Hydrochloride Salt: The presence of the positively charged ammonium center and the chloride counter-ion makes the molecule ionic. This is the primary driver of its solubility in polar solvents like water.[5]

-

Polar Amine Group: The N-H and N-C bonds are polar, and the nitrogen's lone pair (before protonation) can act as a hydrogen bond acceptor. As a salt, the ammonium group is a strong hydrogen bond donor.

-

Thietane Ring: This four-membered sulfur-containing ring is relatively non-polar but compact. The sulfur atom can participate in weak polar interactions.

-

Methyl Group: The N-methyl group adds a small amount of non-polar character.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline salt is governed by a thermodynamic balance between two key energies:

-

Lattice Energy (EL): The energy required to break apart the ionic crystal lattice and separate the ions into a gaseous state.[6][7] This is an energy input (endothermic).

-

Solvation Energy (ES): The energy released when the separated ions are surrounded and stabilized by solvent molecules.[6][7] This is an energy output (exothermic).

For a substance to dissolve, the solvation energy must be comparable to or greater than the lattice energy.[8][9]

Caption: Thermodynamic cycle of dissolution for an amine hydrochloride salt.

-

In Water (High Polarity): Water is an excellent solvent for ionic salts. Its high dielectric constant weakens the ionic forces of the crystal lattice, and its ability to form strong ion-dipole interactions and hydrogen bonds leads to a very high solvation energy, which readily overcomes the lattice energy. Therefore, N-methylthietan-3-amine hydrochloride is expected to be highly soluble in water.[2][10]

-

In Organic Solvents (Lower Polarity):

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can still solvate ions through hydrogen bonding and dipole-dipole interactions, but generally less effectively than water. Solubility is expected to be moderate to good, but likely lower than in water.[11]

-

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents have dipoles to solvate ions but lack hydrogen bond donating ability. Solubility will be lower than in protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents cannot effectively solvate the charged ions.[5] The solvation energy will be very low and insufficient to overcome the crystal lattice energy. Consequently, the compound is expected to be insoluble or very poorly soluble in these solvents.[11]

-

Predicted Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aqueous | Water | High / Very Soluble | Strong ion-dipole interactions and hydrogen bonding lead to high solvation energy.[10] |

| Aqueous Buffers (pH 1-7) | High / Very Soluble | The compound is already a salt and will remain ionized across a wide acidic and neutral pH range.[10] | |

| Polar Protic | Methanol, Ethanol | Soluble | Good hydrogen bonding and polarity, but less effective than water.[11] |

| Polar Aprotic | DMF, DMSO | Slightly Soluble | Can solvate the cation via dipole interactions, but less effective for the anion.[12] |

| Acetonitrile, Acetone | Sparingly Soluble | Lower polarity and weaker solvating power for ions.[11] | |

| Non-Polar | Dichloromethane (DCM) | Very Slightly Soluble | Weak dipole interactions are insufficient to overcome lattice energy. |

| Toluene, Hexane | Insoluble | Lacks the polarity to stabilize the ionic structure. | |

| Diethyl Ether | Insoluble | Non-polar nature and inability to solvate ions effectively.[11] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[13] This protocol is designed to be a self-validating system, ensuring accuracy and trustworthiness.

Objective: To determine the equilibrium solubility of N-methylthietan-3-amine hydrochloride in a given solvent at a controlled temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The saturated supernatant is then separated and analyzed to determine the concentration.[14]

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation (Self-Validation Point 1):

-

Weigh approximately 5-10 mg of N-methylthietan-3-amine hydrochloride into a glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve, ensuring a saturated solution is possible.[14]

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent).

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration (Expertise & Experience):

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25°C for physicochemical characterization, 37°C for biological relevance).

-

Agitate the samples for at least 24 hours.[3][4] Causality: This long incubation is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high if the compound precipitates slowly.[3]

-

Trustworthiness Check: To confirm equilibrium is reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration is consistent across the later time points, equilibrium has been achieved.[15]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand briefly at the same temperature.

-

Separate the solid from the liquid. This can be done by:

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) compatible with the solvent. Caution: Ensure the filter material does not adsorb the compound. A quick test for this is to pass a known standard solution through the filter and check for recovery.

-

-

-

Sample Preparation for Analysis:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve. This also prevents the compound from precipitating out upon any temperature change.[14]

-

-

Quantification:

-

Analyze the diluted samples using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS.

-

Prepare a multi-point calibration curve using standards of known concentrations to ensure accurate quantification.

-

Factors Influencing Solubility

-

pH: For an amine hydrochloride, solubility is generally high in acidic to neutral pH. However, if the pH is raised significantly above the pKa of the corresponding free amine, the salt will convert to the less soluble free base form, potentially causing precipitation.[16][17]

-

Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.[10] This should be determined experimentally if the intended application involves temperature variations.

-

Common Ion Effect: In aqueous solutions already containing a high concentration of chloride ions (e.g., concentrated HCl), the solubility of the hydrochloride salt may decrease due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.[16][18]

Conclusion

N-methylthietan-3-amine hydrochloride is fundamentally a polar, ionic salt. Its solubility profile is dominated by this characteristic, exhibiting high solubility in water and polar protic solvents while being largely insoluble in non-polar organic media. This behavior is a direct consequence of the thermodynamic balance between its crystal lattice energy and the solvation energy provided by the solvent. For drug development professionals and researchers, this high aqueous solubility is a significant advantage for formulation and in vitro testing. However, a thorough experimental determination using a robust method like the shake-flask protocol is indispensable for obtaining the precise quantitative data needed for successful research and development.

References

-

Difference Wiki. (2024-01-26). Solvation Energy vs. Lattice Energy: What's the Difference?[Link]

-

Quora. (2021-08-28). Why is solvation energy greater than lattice energy to dissolve an ionic compound?[Link]

-

Chemistry LibreTexts. (2021-08-22). 5.4: Lattice Energy and Solubility. [Link]

-

Quora. (2017-04-27). How to perform the shake flask method to determine solubility. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

Regulations.gov. (2018-08-31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Pediaa.Com. (2023-07-30). What is the Difference Between Lattice Energy and Solvation Energy. [Link]

-

Chemistry LibreTexts. (2023-05-03). 9.12: Lattice Energies and Solubility. [Link]

-

MDPI. (2025-08-07). Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

-

MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

PubMed. (1985-03). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

Filo. (2025-03-31). Amines salts are soluble in water but insoluble in organic solvent. [Link]

-

ACS Publications. (2018-07-27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]

-

University of Calgary. (2023-08-31). Solubility of Organic Compounds. [Link]

-

Chemistry Stack Exchange. (2016-12-22). Why amine salts are soluble in water?[Link]

-

Solubility of Things. Methylamine hydrochloride. [Link]

-

Quora. (2018-03-30). Are amines soluble in organic solvents?[Link]

-

Chemister.ru. methylamine hydrochloride. [Link]

-

Mansoura University. (2020-03-04). Amines and Heterocycles. [Link]

-

IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. difference.wiki [difference.wiki]

- 7. pediaa.com [pediaa.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. methylamine hydrochloride [chemister.ru]

- 12. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. quora.com [quora.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pharmtech.com [pharmtech.com]

2.[1] Methodological & Application

Application Note: N-methylthietan-3-amine HCl in Peptide Coupling Reactions

Introduction: Addressing the Nuances of Amide Bond Formation

The synthesis of peptides, the crucial link between amino acids, is a cornerstone of drug discovery and biomedical research. The efficiency of peptide coupling reactions dictates the purity, yield, and ultimately, the viability of a synthetic peptide. A key component in this process is the choice of a non-nucleophilic base, which is essential for neutralizing hydrochloride salts of amino components and facilitating the activation of the carboxyl group.[1]

Commonly used bases, such as N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM), while effective, can sometimes contribute to side reactions, including racemization, especially in sensitive coupling scenarios.[1] Racemization, the loss of chiral integrity at the α-carbon of the activated amino acid, is a major obstacle, leading to diastereomeric impurities that are often difficult to separate from the target peptide.[2] Furthermore, coupling sterically hindered amino acids or N-methylated residues presents significant synthetic challenges, often resulting in low yields due to kinetic limitations.[3][4][5]

This application note introduces N-methylthietan-3-amine hydrochloride as a novel, sterically hindered base for peptide coupling reactions. We will explore the rationale behind its use, provide detailed protocols for its application in standard and challenging coupling scenarios, and offer guidance on reaction monitoring and troubleshooting.

Rationale for Use: The Structural Advantage of N-methylthietan-3-amine

The efficacy of a base in peptide coupling is a delicate balance between its basicity (pKa) and its steric profile. The base must be strong enough to deprotonate the relevant species without being nucleophilic enough to attack the activated ester, which would lead to unwanted byproducts. N-methylthietan-3-amine offers a unique combination of structural features that make it an attractive alternative to conventional bases.

-

Steric Hindrance: The rigid, four-membered thietane ring, combined with the N-methyl group, creates significant steric bulk around the nitrogen atom. This bulk is hypothesized to minimize base-mediated side reactions, such as the abstraction of the α-proton of the activated amino acid, which is a key pathway for racemization via oxazolone formation.[2] The use of highly hindered bases has been shown to be advantageous in maintaining configurational integrity during segment coupling processes.[6][7]

-

Modulated Basicity and Polarity: The sulfur atom in the thietane ring influences the electronic properties of the molecule. Thietane-containing structures have been shown to be less lipophilic and possess different ionization properties compared to their cyclobutane or azetidine analogs.[8] This modulation of basicity and polarity can be beneficial in solubilizing reactants and influencing the reaction kinetics in a favorable manner.

Comparative Analysis of Common Bases

| Property | N-methylthietan-3-amine HCl | N,N-Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) |

| Structure | 3D, sterically hindered cyclic amine | Acyclic, sterically hindered | Cyclic, less hindered |

| pKa (conjugate acid) | Predicted to be ~9.5-10.5 | ~10.7 | ~7.4 |

| Key Advantage | Rigid structure, unique polarity from thietane ring, significant steric bulk. | High basicity, widely used. | Lower basicity, can reduce racemization risk in some cases. |

| Potential Drawback | Limited literature on specific peptide applications. | Can promote racemization in sensitive couplings. | May not be basic enough for all coupling reagents/conditions. |

Experimental Protocols

The following protocols are designed as a starting point for utilizing N-methylthietan-3-amine HCl. Researchers should optimize conditions for their specific peptide sequences.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a standard coupling cycle on a solid support using HATU, a common aminium-based coupling reagent that requires a base for activation.[9][10]

Workflow for a Standard SPPS Cycle

Sources

- 1. bachem.com [bachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. youtube.com [youtube.com]

- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

Application Notes & Protocols: Synthesis of Thietane-Containing Pharmaceutical Intermediates

Introduction: The Ascendance of the Thietane Moiety in Medicinal Chemistry

The thietane ring, a four-membered heterocycle featuring a sulfur atom, has transitioned from a synthetic curiosity to a highly valued scaffold in modern drug discovery.[1][2] Its growing prominence stems from a unique combination of structural and physicochemical properties that medicinal chemists can leverage to overcome common drug development hurdles. Unlike its more explored oxygen analog, the oxetane, the thietane offers a versatile "three-in-one" platform; the sulfur atom can exist in three oxidation states—sulfide (S(II)), sulfoxide (S(IV)), and sulfone (S(VI))—each imparting distinct electronic and steric properties.[3][4]

Incorporation of a thietane motif can significantly enhance a molecule's three-dimensionality, polarity, and metabolic stability, making it an attractive bioisosteric replacement for commonly used groups like carbonyls, gem-dimethyl units, and even carboxylic acids.[1][5][6] These modulations can lead to profound improvements in a drug candidate's pharmacological profile, including enhanced potency, refined selectivity, and superior pharmacokinetic properties.[1] Consequently, thietane derivatives have demonstrated significant potential across multiple therapeutic areas, including the development of novel antiviral, anticancer, and anti-inflammatory agents.[1][7][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies for accessing thietane-containing pharmaceutical intermediates, complete with field-proven protocols and an analysis of the causality behind key experimental choices.

Strategic Overview of Thietane Synthesis

The construction of the strained four-membered thietane ring requires specific synthetic strategies. While numerous methods have been developed, they can be broadly categorized into several key approaches, each with distinct advantages and substrate scopes. The primary routes include cyclic thioetherifications, ring expansions of three-membered heterocycles, and [2+2] cycloadditions.[9][10][11]

Caption: Key Synthetic Pathways to the Thietane Core.

Comparison of Major Synthetic Methodologies

The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the availability of starting materials. The following table summarizes the core features of the most prevalent methods.

| Methodology | Typical Starting Materials | Key Reagents/Conditions | General Yields | Advantages | Limitations & Scope |

| Cyclic Thioetherification | 1,3-Dihaloalkanes, 3-Haloalcohols, 1,3-Diols | Sodium sulfide (Na₂S), Strong base | Moderate | Traditional, straightforward for simple thietanes.[9][12] | Often low yielding; side reactions (elimination) can be problematic, especially for sterically hindered substrates.[12] |

| Ring Expansion of Thiiranes | Substituted Thiiranes (Episulfides) | Dimethyloxosulfonium methylide, Rhodium carbenoids | Good to Excellent | High efficiency, good functional group tolerance, access to diverse derivatives from readily available epoxides.[13][14][15] | Requires synthesis of the thiirane precursor, which can add steps. |

| [2+2] Cycloaddition | Thioketones, Thioamides, Alkenes | UV light (photochemical), Heat (thermal) | Good | Excellent for constructing highly substituted and spirocyclic thietanes.[9] | Substrate scope can be limited; requires specialized photochemical equipment. |

| From Oxiranes | Epichlorohydrin derivatives | Hydrogen sulfide (H₂S), Base (e.g., Ba(OH)₂) | Moderate to Good | Utilizes readily available and diverse epoxide starting materials.[12][16] | Often involves multiple steps including ring-opening and subsequent cyclization. |

Experimental Protocols: Field-Proven Methodologies

The following protocols provide detailed, step-by-step instructions for two robust and versatile methods for synthesizing key thietane intermediates.

Protocol 1: Facile Synthesis of 3-Phenoxythietane via Ring Expansion of 2-(Phenoxymethyl)thiirane

This protocol details a highly efficient ring expansion strategy, which leverages a nucleophilic ring-opening of a thiirane followed by an intramolecular cyclization.[13][15] This method is valued for its operational simplicity and the use of readily accessible starting materials, as the required thiirane can be easily prepared from the corresponding epoxide.

Causality & Rationale: The driving force for this reaction is the generation of dimethyloxosulfonium methylide, a potent nucleophile, which attacks the less sterically hindered carbon of the thiirane ring. The strained three-membered ring readily opens to form a thiolate intermediate. This thiolate then undergoes a rapid intramolecular Williamson ether-type cyclization, displacing the excellent dimethyl sulfoxide (DMSO) leaving group to form the more stable four-membered thietane ring.[13][15]

Caption: Workflow for Thietane Synthesis via Ring Expansion.

Materials and Reagents:

| Reagent | Formula | MW | Amount | Moles |

| Trimethyloxosulfonium iodide | (CH₃)₃S(O)I | 220.07 | 1.32 g | 6.0 mmol |

| Sodium hydride (60% in oil) | NaH | 24.00 | 240 mg | 6.0 mmol |

| 2-(Phenoxymethyl)thiirane | C₉H₁₀OS | 166.24 | 831 mg | 5.0 mmol |

| Anhydrous Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Ylide Generation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (240 mg, 6.0 mmol). Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully. Add anhydrous DMSO (15 mL) and then trimethyloxosulfonium iodide (1.32 g, 6.0 mmol) in one portion. Stir the resulting suspension at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear to slightly cloudy solution of dimethyloxosulfonium methylide is formed.

-

Substrate Addition: Prepare a solution of 2-(phenoxymethyl)thiirane (831 mg, 5.0 mmol) in anhydrous DMSO (10 mL). Add this solution dropwise to the ylide solution at room temperature over 10 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiirane is consumed.

-

Workup: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Extract the aqueous phase with diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with water (2 x 25 mL) and then with saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 3-phenoxythietane as a colorless oil.

Protocol 2: Synthesis of 3-Aryl-3-Sulfanyl-Thietane 1,1-Dioxide

This protocol demonstrates a divergent approach to highly functionalized 3,3-disubstituted thietane dioxides, which are of significant interest for modulating polarity and acidity in drug candidates.[3][17][18] The strategy begins with the readily available thietan-3-one, proceeds through a stable tertiary alcohol intermediate, and culminates in a mild, acid-catalyzed coupling with a thiol nucleophile.

Causality & Rationale: The synthesis starts with a standard Grignard addition to thietan-3-one to create a tertiary alcohol.[17][19] Oxidation of the sulfide to the sulfone using an oxidant like m-CPBA is a robust transformation that significantly increases the polarity and stability of the ring. The key final step involves the use of a Lewis or Brønsted acid to catalyze the formation of a stabilized tertiary carbocation at the C3 position.[17][20] This carbocation is readily trapped by a nucleophile, such as a thiol, to forge the C-S bond and deliver the desired 3,3-disubstituted product. This method is powerful because a single alcohol intermediate can be coupled with a wide variety of nucleophiles.[17][19]

Caption: Workflow for 3,3-Disubstituted Thietane Dioxides.

Materials and Reagents (for Step 3 - Catalytic Coupling):

| Reagent | Formula | MW | Amount | Moles |

| 3-(4-Methoxyphenyl)thietan-3-ol 1,1-dioxide | C₁₀H₁₂O₄S | 228.26 | 228 mg | 1.0 mmol |

| 4-Methylbenzenethiol | C₇H₈S | 124.21 | 150 mg | 1.2 mmol |

| Calcium(II) bis(trifluoromethanesulfonimide) | Ca(N(SO₂CF₃)₂)₂ | 598.31 | 30 mg | 0.05 mmol |

| Anhydrous Toluene | C₇H₈ | 92.14 | 2.0 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 20 mL | - |

Step-by-Step Procedure (Catalytic Coupling Step):

Note: This protocol assumes the precursor, 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide, has been pre-synthesized from thietan-3-one via Grignard addition and subsequent m-CPBA oxidation.[17][19]

-

Reaction Setup: To a dry reaction vial, add 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide (228 mg, 1.0 mmol), 4-methylbenzenethiol (150 mg, 1.2 mmol), and anhydrous toluene (2.0 mL).

-

Catalyst Addition: Add calcium(II) bis(trifluoromethanesulfonimide) (30 mg, 0.05 mmol, 5 mol%) to the vial.

-

Reaction: Seal the vial under an inert atmosphere (N₂ or Ar) and heat the mixture in a preheated block at 40-60 °C. Stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).

-

Washing: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the pure 3-(4-methoxyphenyl)-3-((4-methylphenyl)thio)thietane 1,1-dioxide.

Physicochemical Impact of the Thietane Core

A primary reason for incorporating thietanes into drug candidates is their ability to finely tune physicochemical properties. The oxidation state of the sulfur atom provides a powerful handle to modulate lipophilicity (LogD) and the acidity/basicity (pKa) of nearby functional groups.[3][4]

| Ring System (in model compound) | Typical LogD (pH 7.4) | Effect on Acidity/Basicity | Relative Polarity |

| Cyclobutane | High (Lipophilic) | Minimal inductive effect | Low |

| Thietane (S(II)) | Moderately High | Similar to cyclobutane | Low-Moderate |

| Azetidine | Moderate | Increases basicity of amine (vs. acyclic) | Moderate |

| Oxetane | Low | Increases acidity / Decreases basicity | High |

| Thietane Sulfoxide (S(IV)) | Very Low | Significantly increases acidity / Decreases basicity | Very High |

| Thietane Sulfone (S(VI)) | Very Low | Strongly increases acidity / Decreases basicity | Very High |

| Data trends synthesized from references[3] and[4]. |

As the data indicates, thietane sulfoxides and sulfones are markedly less lipophilic and more polar than their sulfide counterparts, and even surpass oxetanes in polarity.[3][4] This property is exceptionally useful for improving the aqueous solubility of a drug candidate without introducing a formal charge.

References

-

Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link][9][10][11][12][21]

-

Dong, J., & Xu, J. (2017). Facile synthesis of thietanes via ring expansion of thiiranes. Organic & Biomolecular Chemistry. [Link][13][15]

-

Xu, J. (2016). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. [Link][22]

-

Xu, J. (2020). Recent synthesis of thietanes. Semantic Scholar. [Link]

-

Xu, J. (2020). The diverse methods for the synthesis of thietanes. ResearchGate. [Link]

-

Dong, J., et al. (2019). Synthesis of Functionalized Thietanes via Electrophilic Carbenoid-Induced Ring Expansion of Thiiranes with Sulfonium Acylmethylides as Carbene Precursors. The Journal of Organic Chemistry. [Link][14]

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link][23]

-

Rao, V. J., & Ramamurthy, V. (2020). Synthesis of thietanes via the photo [2 + 2] cycloaddition... ResearchGate. [Link]

-

Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link][17][20]

-

Ayeti, D., et al. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. [Link][7]

-

Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link][19]

-

Francisco, K. R., et al. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link][5]

-

Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link][3]

-

Ayeti, D., et al. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. HM Publishers. [Link][8]

-

Stepaniuk, O. O., et al. (2026). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ResearchGate. [Link][4]

-

Saejong, P., et al. (2025). Synthesis of 3,3-Disubstituted Thietane Dioxides. ResearchGate. [Link][18]

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science. [Link][6][24]

-

Xu, J. (2020). Synthesis of thietane-3-ols from chloromethyloxiranes and hydrogen sulfide. ResearchGate. [Link][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journal.hmjournals.com [journal.hmjournals.com]

- 9. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Recent synthesis of thietanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Recent synthesis of thietanes [beilstein-journals.org]

- 13. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Thietane - Wikipedia [en.wikipedia.org]

- 24. benthamdirect.com [benthamdirect.com]

Application Note: Preparation of Free Base N-Methylthietan-3-amine from Hydrochloride Salt

Executive Summary

This guide details the protocol for liberating N-methylthietan-3-amine (Free Base) from its hydrochloride salt . Unlike standard amine neutralizations, this procedure requires specialized handling due to the thietane ring . This four-membered sulfur heterocycle possesses significant ring strain (~19.6 kcal/mol) and susceptibility to oxidative degradation and ring-opening polymerization.

This protocol prioritizes thermal control and oxidative protection to prevent the formation of sulfoxides or acyclic polymeric byproducts.

Chemical Context & Stability Profile

The "Thietane Challenge"

The conversion of N-methylthietan-3-amine HCl to its free base is not a trivial neutralization. The user must navigate three critical instability vectors:

-

Ring Strain & Electrophilic Attack: The thietane ring is highly strained.[1] While less reactive than azetidines, the sulfur atom acts as a nucleophile. Under acidic conditions or high heat, the ring can open, leading to polymerization.

-

S-Oxidation: The sulfide sulfur is easily oxidized to the sulfoxide (1-oxide) or sulfone (1,1-dioxide) by atmospheric oxygen, especially in solution.

-

Volatility & Solubility: As a low-molecular-weight amine, the free base is likely moderately volatile and significantly water-soluble, posing a risk of yield loss during extraction and concentration.

Key Physical Properties (Estimated)

| Property | Value / Characteristic | Note |

| Molecular Weight | 103.19 g/mol (Free Base) | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to dark oil |

| Boiling Point | ~145–155 °C (Atmospheric) | Estimate based on analogs. |

| Solubility | High in Water, DCM, Ethanol | Requires salting out. |

| Odor | Pungent, Sulfurous, Amine-like | High Stench Risk |

| pKa | ~10.5 (Conjugate Acid) | Requires pH > 12 for full extraction. |

Safety & Handling (Critical)

-

Stench Hazard: Thietanes carry a potent, disagreeable sulfur odor. All work must be performed in a functioning fume hood.

-

Decontamination: Keep a "Bleach Bath" (10% Sodium Hypochlorite) ready. All glassware and syringes contacting the thietane should be soaked in bleach for 2 hours before washing to oxidize the sulfur and neutralize the odor.

-

Inert Atmosphere: Argon or Nitrogen blanketing is mandatory to prevent S-oxidation.

Materials & Equipment

-

Reagents:

-

N-methylthietan-3-amine hydrochloride (Starting Material)

-

Dichloromethane (DCM) (HPLC Grade, stabilized with amylene, NOT methanol)

-

Sodium Hydroxide (NaOH) 2M solution (Cold)

-

Sodium Chloride (NaCl) solid

-

Sodium Sulfate (

) anhydrous

-

-

Equipment:

-

Jacketed reaction vessel or round-bottom flask with ice bath.

-

Separatory funnel (Teflon stopcock).

-

Rotary Evaporator with cold trap (-78°C recommended).

-

pH strips (Range 10-14).

-

Protocol A: Biphasic Neutralization with Salting Out

Recommended for batches >100 mg where maximum recovery is required.

Workflow Diagram

Caption: Step-by-step biphasic neutralization workflow emphasizing thermal control and ionic strength adjustment.

Step-by-Step Procedure

-

Dissolution (T = 0°C):

-

Place the HCl salt in a round-bottom flask.

-

Add the minimum amount of distilled water required to fully dissolve the salt (approx. 2-3 mL per gram).

-

Cool the solution to 0°C using an ice/water bath. Reason: Neutralization is exothermic; heat promotes ring opening.

-

-

Basification:

-

Add cold 2M NaOH dropwise with stirring.

-

Monitor pH. Target pH is 12–13 .

-

Note: Do not use concentrated (10M) NaOH, as localized "hotspots" of basicity/heat can degrade the ring.

-

-

Salting Out (Critical Step):

-

Once basic, add solid NaCl until the aqueous solution is saturated (undissolved salt remains).

-

Mechanism:[2] This leverages the Common Ion Effect and increases the ionic strength of the aqueous phase, forcing the organic amine out of the water and into the organic solvent. Without this, yield loss to the water layer will be significant.

-

-

Extraction:

-

Add cold Dichloromethane (DCM). Volume ratio: 1:1 relative to the aqueous phase.

-

Gently invert the funnel. Do not shake vigorously to avoid stubborn emulsions common with amines.

-

Separate the organic layer.

-

Repeat extraction 3 times total.

-

-

Drying:

-

Combine organic extracts.

-

Dry over anhydrous

for 15 minutes. -

Note: Avoid

if possible, as it is slightly acidic (Lewis acid) and can sometimes interact with sensitive amines.

-

-

Concentration:

-

Filter off the drying agent.[3]

-

Concentrate on a rotary evaporator.

-

Settings: Bath temperature < 20°C . Vacuum pressure > 200 mbar initially.

-

Caution: The free base is volatile. Do not pull high vacuum (< 50 mbar) for extended periods or you will evaporate your product.

-

Protocol B: Non-Aqueous Ion Exchange

Recommended for high-purity applications or micro-scale (<50 mg).

-

Resin Prep: Use a strongly basic anion exchange resin (e.g., Amberlyst A-26 OH form). Wash the resin with anhydrous Methanol (MeOH) to remove water.

-

Loading: Dissolve the HCl salt in dry MeOH.

-

Exchange: Pass the solution through a column of the prepared resin (or stir resin beads into the solution for 30 mins).

-

Isolation: Filter the resin. Evaporate the MeOH under reduced pressure (Bath < 20°C).

-

Advantage:[4] Eliminates aqueous extraction and emulsion issues.

-

Disadvantage: Resin preparation takes time.

-

Quality Control & Validation

NMR Validation Criteria

To confirm the successful formation of the free base and the integrity of the thietane ring:

| Feature | HCl Salt Shift ( | Free Base Shift ( | Diagnostic Change |

| N-Methyl ( | ~2.6 - 2.8 | ~2.3 - 2.4 | Upfield Shift (Shielding due to loss of |

| Ring Protons ( | ~3.5 - 4.0 | ~3.0 - 3.2 | Upfield Shift |

| Amine Proton ( | > 8.0 (Broad) | ~1.5 - 2.0 (Broad/Weak) | Disappearance of broad ammonium peak |

Stability Check (Graphviz Pathway)

Caption: Primary degradation pathways. Avoid heat to prevent polymerization; exclude air to prevent oxidation.

Storage Specifications

-

Container: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

-

Temperature: Store at -20°C .

-

Shelf Life: The free base is unstable. Use immediately or re-convert to a salt (e.g., oxalate or fumarate) for long-term storage if the HCl salt is not desired.

References

-

BenchChem. (2025).[1][5] An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Thietane. Retrieved from

-

ChemicalBook. (2024).[6] Methylamine hydrochloride Properties and Applications. Retrieved from

-

Cambridge Isotope Laboratories. (2023). Amine Hydrochloride Salts: Handling and Storage. Retrieved from

-

Palmer, D. C. (Ed.). (2004).[7] The Chemistry of Heterocyclic Compounds, Thietanes and Thietes. Wiley-Interscience. (Standard text for thietane reactivity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 619-26-1 CAS MSDS (N-methyl-3-nitro-aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. methylamine hydrochloride [chemister.ru]

- 7. What are the uses of Methylamine hydrochloride in different fields?_Chemicalbook [chemicalbook.com]

3.[1][2] Troubleshooting & Optimization

Technical Support Center: Thietane Ring Stability During Acidic Hydrolysis

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for performing acidic hydrolysis on complex molecules containing a thietane ring. Our focus is to provide strategies that preserve the integrity of this valuable heterocyclic motif, which is increasingly utilized in medicinal chemistry for its unique physicochemical properties.[1][2]

Introduction: The Challenge of the Thietane Ring

The thietane ring, a four-membered heterocycle containing a sulfur atom, is a versatile building block in modern drug discovery.[2] However, its utility is paired with a specific chemical challenge: the inherent ring strain and the nucleophilicity of the sulfur atom make it susceptible to cleavage under acidic conditions.[3][4] This guide addresses the common problem of undesired thietane ring opening during synthetic steps that require acidic hydrolysis, such as the deprotection of esters or acetals.

Frequently Asked Questions & Troubleshooting Guide

Q1: My thietane ring opened during a standard ester hydrolysis with HCl. What is the chemical mechanism behind this degradation?

A1: Understanding the Mechanism of Acid-Catalyzed Ring Opening

The degradation of the thietane ring under acidic conditions is a classic example of an acid-catalyzed ring-opening reaction. The process is initiated by the protonation of the endocyclic sulfur atom, which is the most basic site on the heterocycle. This creates a highly reactive sulfonium ion intermediate.

The key steps are as follows:

-

Protonation: The lone pair of electrons on the sulfur atom attacks a proton (H⁺) from the acid, forming a cyclic sulfonium ion. This step significantly weakens the adjacent carbon-sulfur bonds.

-

Nucleophilic Attack: A nucleophile present in the medium (typically water during hydrolysis) attacks one of the carbon atoms adjacent to the sulfur. This attack proceeds via an Sₙ2-like mechanism.

-

Ring Cleavage: The carbon-sulfur bond breaks, relieving the ring strain and resulting in a ring-opened product, often a thiol or a subsequent disulfide.[5]

The regioselectivity of the nucleophilic attack is controlled by both steric and electronic factors of the substituents on the thietane ring.[5]

Caption: Workflow for selective ester hydrolysis using a Lewis acid.

Q4: My molecule is extremely sensitive. Is there a way to make the thietane ring temporarily inert to acid?

A4: Strategy 3 - Protection of the Sulfur via Oxidation

For exceptionally sensitive substrates, a protection-deprotection strategy is the most robust solution. The nucleophilicity of the thietane sulfur can be "masked" by oxidizing it to a sulfoxide or, more effectively, a sulfone (thietane-1,1-dioxide).

The resulting thietane-1,1-dioxide is significantly more stable under acidic conditions. [1][6]The lone pairs on the sulfur atom are engaged in bonding with the oxygen atoms, making them unavailable for protonation. A study has shown that 3,3-disubstituted thietane-1,1-dioxides exhibit quantitative recovery even after treatment with 1 M HCl at 37 °C. [6] The two-step workflow is:

-

Protection (Oxidation): The thietane is oxidized to the corresponding sulfone.

-

Hydrolysis: The acidic hydrolysis is performed on the stable sulfone.

-

Deprotection (Reduction): The sulfone is reduced back to the thietane if the original moiety is required.

Experimental Protocol: Protection via Oxidation to a Sulfone

-

Dissolve the thietane-containing substrate (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, monitoring the internal temperature.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete conversion.

-

Quench the reaction with a saturated solution of sodium sulfite, followed by a wash with saturated sodium bicarbonate and brine.

-

Dry the organic layer, filter, and concentrate to yield the thietane-1,1-dioxide, which can now be carried forward to the acidic hydrolysis step. [3] Note: Subsequent reduction of the sulfone back to the thietane can be challenging and requires specific reducing agents (e.g., LiAlH₄). This route should be considered when other methods fail.

Summary of Strategies

| Strategy | Principle | Best For | Key Consideration |

| 1. Mild Brønsted Acids | Reduce proton concentration and reaction energy. | Moderately stable substrates where quick optimization is desired. | A fine balance; ring-opening may still occur. |

| 2. Lewis Acid Catalysis | Selectively activate the ester carbonyl over the sulfur. | Substrates with multiple acid-sensitive functional groups. | Requires screening of Lewis acids and conditions. |

| 3. Sulfur Oxidation | Temporarily remove the sulfur's nucleophilicity. | Highly sensitive substrates or multi-step syntheses requiring harsh conditions. | Adds two steps (protection/deprotection) to the synthetic route. |

By understanding the mechanism of degradation and employing these targeted strategies, researchers can successfully perform acidic hydrolysis while preserving the valuable thietane core of their molecules.

References

-

Xu, J. (2017). Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes. ResearchGate. Available at: [Link]

-

Kaur, N. (2021). Recent synthesis of thietanes. RSC Advances. Available at: [Link]

-

Wikipedia. (2024). Lewis acid catalysis. Wikipedia. Available at: [Link]

-

Bull, J. A., et al. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. Available at: [Link]

-

Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry. Available at: [Link]

-

K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]

-

Kumar, S., et al. (2020). Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach. Chemical Communications. Available at: [Link]

-

Rupnicki, L., et al. (2022). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

-

Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thietanes-I. ResearchGate. Available at: [Link]

-

Chepelev, L. L., et al. (2006). Transition state effects in the acid-catalyzed hydrolysis of 5-methoxyacenaphthylene 1,2-oxide. Chemical Research in Toxicology. Available at: [Link]

-

Filo. (2026). Explain two methods of synthesis of thietanes from 1, 3-dihaloalkanes. Filo. Available at: [Link]

-